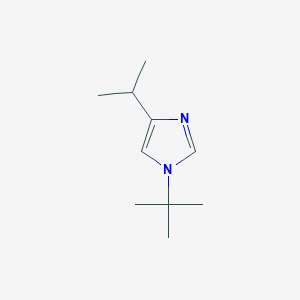
1-Tert-butyl-4-propan-2-ylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-propan-2-ylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group at the first position and an isopropyl group at the fourth position of the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Tert-butyl-4-propan-2-ylimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the intramolecular cyclization of amines followed by elimination and aromatization . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Tert-butyl-4-propan-2-ylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl imidazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-propan-2-ylimidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Tert-butyl-4-propan-2-ylimidazole can be compared with other imidazole derivatives, such as:
1-Butylimidazole: This compound has a butyl group instead of a tert-butyl group, which affects its chemical properties and reactivity.
4-tert-Butyl-1H-imidazole: Similar to this compound, but lacks the isopropyl group, making it less sterically hindered.
4-tert-Butyl-1-isopropyl-1H-imidazole-2-thiol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
154385-49-6 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-tert-butyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)9-6-12(7-11-9)10(3,4)5/h6-8H,1-5H3 |
InChI Key |
YZUFLELNAVPZKB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN(C=N1)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CN(C=N1)C(C)(C)C |
Synonyms |
1H-Imidazole,1-(1,1-dimethylethyl)-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















